12-Methyl-N-(2-phenylethyl)tetradecanamide
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Overview
Description
12-Methyl-N-(2-phenylethyl)tetradecanamide: is a synthetic organic compound belonging to the class of fatty amides. It is characterized by a long aliphatic chain with a phenylethyl group attached to the nitrogen atom of the amide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyl-N-(2-phenylethyl)tetradecanamide typically involves the reaction of 12-methyl-tetradecanoic acid with 2-phenylethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 12-Methyl-N-(2-phenylethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium azide) can be employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 12-Methyl-N-(2-phenylethyl)tetradecanamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It may act as a ligand for certain receptors or enzymes, influencing cellular processes .
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects .
Industry: In industrial applications, this compound is used as an additive in lubricants, surfactants, and other specialty chemicals. Its unique structure imparts desirable properties to these products .
Mechanism of Action
The mechanism of action of 12-Methyl-N-(2-phenylethyl)tetradecanamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2-Phenylethyl)tetradecanamide: Similar structure but lacks the methyl group at the 12th position.
13-Methyl-N-(2-phenylethyl)tetradecanamide: Similar structure with the methyl group at the 13th position.
Uniqueness: 12-Methyl-N-(2-phenylethyl)tetradecanamide is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different physical properties and interactions with molecular targets compared to its analogs .
Properties
CAS No. |
921607-15-0 |
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Molecular Formula |
C23H39NO |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
12-methyl-N-(2-phenylethyl)tetradecanamide |
InChI |
InChI=1S/C23H39NO/c1-3-21(2)15-11-8-6-4-5-7-9-14-18-23(25)24-20-19-22-16-12-10-13-17-22/h10,12-13,16-17,21H,3-9,11,14-15,18-20H2,1-2H3,(H,24,25) |
InChI Key |
GFBDYGFAWCEYFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
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